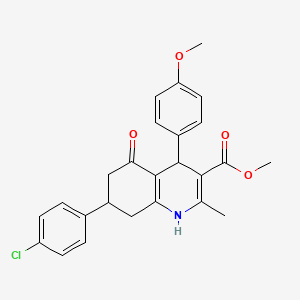![molecular formula C17H23BrN2O4 B4909506 Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B4909506.png)
Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, an ethyl ester group, and a brominated phenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 2,5-dimethylphenol, undergoes bromination using bromine in the presence of a suitable solvent to yield 4-bromo-2,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 4-bromo-2,5-dimethylphenoxyacetate.
Acylation: The ethyl ester is then acylated with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like sodium hydride (NaH).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Hydrolysis: The corresponding carboxylic acid.
Reduction: The corresponding alcohol.
Scientific Research Applications
Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-(4-chloro-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-(4-fluoro-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-(4-methyl-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other substituents like chlorine or fluorine.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-[2-(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4/c1-4-23-17(22)20-7-5-19(6-8-20)16(21)11-24-15-10-12(2)14(18)9-13(15)3/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZXLNDHMVJWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethyl-4-methylpyrazol-3-yl)-2-[5-(1-phenylcyclopropyl)tetrazol-2-yl]acetamide](/img/structure/B4909436.png)
![N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-4-morpholin-4-ylaniline](/img/structure/B4909444.png)

![N-(4-fluoro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4909453.png)
![4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B4909455.png)
![methyl {1-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4909476.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4909477.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4909481.png)
![(5Z)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4909498.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-bromo-4-methylphenyl)amine](/img/structure/B4909513.png)

![3-[(3-BROMOPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4909524.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4909531.png)

